methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate
Description
Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate is a synthetic carbamate derivative featuring a pyrrolidinone core substituted with a 4-methylphenyl group at the 1-position and a methyl carbamate moiety at the 3-methyl position. The pyrrolidinone scaffold is a common structural motif in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities, which can enhance target binding .
Properties
IUPAC Name |
methyl N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-3-5-12(6-4-10)16-9-11(7-13(16)17)8-15-14(18)19-2/h3-6,11H,7-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZESYUOQVVWONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate is a synthetic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in enzyme inhibition and interaction with cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
CAS Number: 954634-46-9
The compound features a pyrrolidine ring, which is known for its biological activity, particularly in the development of drugs targeting neurological and metabolic disorders.
The exact mechanism of action for this compound is not fully understood. However, its structural characteristics suggest it may interact with biological targets through:
- Non-covalent interactions : This includes hydrogen bonding, hydrophobic interactions, and π-π stacking.
- Enzyme inhibition : Preliminary studies indicate potential inhibitory effects on enzymes involved in metabolic pathways.
Pharmacokinetics
Research indicates that the compound demonstrates good solubility in DMSO, suggesting favorable bioavailability. However, specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) remain to be thoroughly investigated.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:
- α-Amylase Inhibition : A related study on compounds with similar structures revealed effective inhibition of α-amylase, a key enzyme in carbohydrate metabolism. The IC50 value for a similar derivative was reported at 10.60 ± 0.16 μg/mL compared to acarbose (IC50 = 8.80 ± 0.21 μg/mL) .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl N-{1-[(4-Methoxyphenyl)Methyl]-5-Oxopyrrolidin-3-yl}Carbamate
Structural Differences :
- Phenyl Substituent : 4-Methoxyphenyl (vs. 4-methylphenyl in the target compound).
- Carbamate Ester : Benzyl (vs. methyl in the target compound).
Functional Implications :
- Lipophilicity : The benzyl carbamate and 4-methoxyphenyl group increase logP (predicted ~3.0) compared to the target compound (predicted ~2.5), suggesting reduced aqueous solubility .
- Electronic Effects : The methoxy group is electron-donating, enhancing hydrogen-bond acceptor capacity, whereas the methyl group is purely hydrophobic. This could alter receptor-binding kinetics or selectivity.
Practical Considerations :
- The benzyl analog (CAS: 2365419-31-2) was discontinued commercially, possibly due to synthesis challenges, stability issues, or unfavorable pharmacokinetics .
SR 144528 (Non-Carbamate Cannabinoid Receptor Antagonist)
Structural Contrasts :
- Core Scaffold: SR 144528 employs a bicyclic structure with a thioamide group, distinct from the pyrrolidinone-carbamate framework .
- Functional Groups : Lacks a carbamate moiety but includes a sulfonamide and trifluoromethyl group.
Pharmacological Relevance :
- Receptor Selectivity : SR 144528 is a potent CB2 antagonist (Ki = 0.6 nM) with >700-fold selectivity over CB1, highlighting the impact of scaffold and substituents on receptor specificity .
- Therapeutic Potential: While the target compound’s activity is unconfirmed, structural parallels to pyrrolidinone derivatives suggest possible cannabinoid receptor modulation. However, the absence of a thioamide or sulfonamide group in the target compound may limit direct functional overlap .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
Structural Divergence :
- Core Heterocycle: Pyrazole (vs. pyrrolidinone in the target compound).
- Substituents : Includes a 3-chlorophenylsulfanyl group and trifluoromethyl moiety.
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
